![molecular formula C23H22O4 B4849766 4-biphenylyl 4-(4-methoxyphenoxy)butanoate](/img/structure/B4849766.png)
4-biphenylyl 4-(4-methoxyphenoxy)butanoate
Overview
Description
4-biphenylyl 4-(4-methoxyphenoxy)butanoate is a chemical compound that has recently gained attention due to its potential applications in scientific research. It is a synthetic compound that is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 4-biphenylyl 4-(4-methoxyphenoxy)butanoate involves its binding to specific sites on proteins and membranes. Its fluorescent properties allow researchers to track its binding and movement in live cells and tissues. It has been shown to bind to membrane proteins, such as ion channels and transporters, and alter their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-biphenylyl 4-(4-methoxyphenoxy)butanoate are dependent on its binding to specific targets in cells and tissues. It has been shown to alter the activity of ion channels and transporters, which can affect cell signaling and neurotransmitter release. It has also been shown to affect lipid-protein interactions in membranes, which can alter membrane fluidity and protein function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-biphenylyl 4-(4-methoxyphenoxy)butanoate in lab experiments is its fluorescent properties, which allow researchers to track its binding and movement in live cells and tissues. It is also a synthetic compound that can be easily synthesized in large quantities, making it a cost-effective research tool. One limitation of using 4-biphenylyl 4-(4-methoxyphenoxy)butanoate is its specificity for certain targets, which may limit its usefulness in certain experiments.
Future Directions
For research on 4-biphenylyl 4-(4-methoxyphenoxy)butanoate include investigating its binding to specific targets in cells and tissues, studying its effects on membrane structure and function, and exploring its potential as a therapeutic agent for various diseases. Other future directions include developing new synthesis methods to produce modified versions of the compound and optimizing its use as a research tool in various fields.
In conclusion, 4-biphenylyl 4-(4-methoxyphenoxy)butanoate is a synthetic compound that has potential applications in scientific research. Its fluorescent properties and ability to bind to specific targets in cells and tissues make it a useful research tool in various fields. Future research will continue to explore its potential in these areas and develop new applications for this compound.
Scientific Research Applications
4-biphenylyl 4-(4-methoxyphenoxy)butanoate is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. It is used as a fluorescent labeling agent to study protein-protein interactions, protein-ligand interactions, and enzyme activity. It is also used as a probe to study the structure and function of membrane proteins and to investigate the role of lipid-protein interactions in biological membranes.
properties
IUPAC Name |
(4-phenylphenyl) 4-(4-methoxyphenoxy)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-20-13-15-21(16-14-20)26-17-5-8-23(24)27-22-11-9-19(10-12-22)18-6-3-2-4-7-18/h2-4,6-7,9-16H,5,8,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBTDGRTOSSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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